Vitamin KS-II

Übersicht

Beschreibung

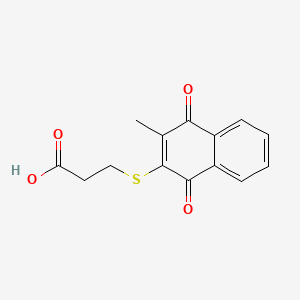

Vitamin KS-II is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin KS-II typically involves the reaction of 3-methyl-1,4-naphthoquinone with a thiol-containing propanoic acid derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. A Lewis acid catalyst, such as cerium(III) chloride, can be used to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Vitamin KS-II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Functions of Vitamin K2

Vitamin K2 plays a crucial role in several biological processes, including:

- Bone Health : MK-7 is essential for the synthesis of osteocalcin, a protein that helps bind calcium to bones, thus improving bone density and reducing fracture risk .

- Cardiovascular Health : It has been shown to prevent arterial calcification by activating matrix Gla-protein (MGP), which inhibits vascular calcification .

- Neurological Protection : Research indicates that Vitamin K2 can protect neural cells from oxidative stress and inflammation, making it potentially beneficial for neurodegenerative diseases like multiple sclerosis .

Osteoporosis Management

Vitamin K2 has demonstrated effectiveness in managing osteoporosis. Clinical studies indicate that MK-7 supplementation can significantly improve bone mineral density and reduce fracture risk in postmenopausal women. For instance, one study reported that daily supplementation with MK-7 led to a notable increase in bone density over a year .

Cardiovascular Health

Research shows that Vitamin K2 can slow the progression of aortic valve calcification and improve overall cardiovascular health. A clinical trial indicated that patients receiving MK-7 had reduced arterial stiffness compared to those on placebo .

Neuropathy Relief

Vitamin K2 has been explored for its role in alleviating symptoms of peripheral neuropathy, particularly in patients with diabetes and vitamin B12 deficiency. A study found that MK-7 supplementation significantly reduced symptoms such as cramps and burning pain .

Management of Nocturnal Leg Cramps

A randomized controlled trial demonstrated that MK-7 supplementation reduced the frequency and severity of nocturnal leg cramps in older adults. Participants reported a significant decrease in cramp episodes after eight weeks of supplementation .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Xia et al. (2019) | Patients with liver disease | MK-7 supplementation | Improved liver function markers and reduced oxidative stress |

| Iwamoto et al. (2010) | Postmenopausal women | MK-7 (180 μg/day) | Increased bone mineral density |

| Chen et al. (2015) | Rats with abdominal hernia | MK-7 treatment | Inhibited MMP-2 expression, promoting collagen synthesis |

| Vos et al. (2012) | Mitochondrial dysfunction models | MK-7 supplementation | Enhanced ATP production and mitochondrial function |

Wirkmechanismus

The mechanism of action of Vitamin KS-II involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid: Another naphthoquinone derivative with similar structural features.

3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate: A related compound with an aminobenzoate group.

Uniqueness

Vitamin KS-II is unique due to its sulfanylpropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in various fields.

Biologische Aktivität

Vitamin KS-II, also known as Vitamin K2 or menaquinone, is a fat-soluble vitamin that plays a critical role in various biological processes in the human body. This article aims to elucidate the biological activity of this compound, highlighting its mechanisms of action, health benefits, and implications for disease prevention and treatment.

Overview of this compound

Vitamin K2 exists in several forms, with menaquinone-7 (MK-7) being one of the most studied due to its prolonged half-life and bioavailability compared to other forms like menaquinone-4 (MK-4). The primary biological functions of this compound are associated with its role as a cofactor for vitamin K-dependent proteins (VKDPs), which are essential for various physiological processes including blood coagulation, bone metabolism, and vascular health.

This compound is involved in several key biological activities:

- Calcium Homeostasis : Vitamin K2 regulates calcium metabolism by activating osteocalcin and matrix Gla protein (MGP), which help to bind calcium in bones and prevent its deposition in arteries .

- Cell Cycle Regulation : Studies have shown that Vitamin K2 can induce cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC), through pathways involving NF-κB and PI3K/AKT signaling .

- Anti-inflammatory Effects : Vitamin K2 has been demonstrated to suppress pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α, indicating its potential role in managing chronic inflammatory diseases .

Health Benefits

The biological activity of this compound has been linked to several health benefits:

- Bone Health : Vitamin K2 plays a crucial role in bone mineralization. Clinical studies have shown that supplementation can reduce the risk of fractures and improve bone density .

- Cardiovascular Health : By preventing vascular calcification, Vitamin K2 contributes to cardiovascular health. It has been associated with lower arterial stiffness and reduced risk of heart disease .

- Cancer Prevention : Research indicates that Vitamin K2 may have protective effects against certain cancers by inhibiting tumor growth and metastasis through various molecular pathways .

- Neurological Benefits : Emerging studies suggest that Vitamin K2 may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Osteoporosis Management : A clinical trial involving postmenopausal women showed that those supplemented with MK-7 exhibited significant improvements in bone mineral density compared to a placebo group .

- Cardiovascular Disease : In a cohort study, individuals with higher dietary intake of Vitamin K2 were found to have a lower incidence of coronary artery disease, supporting its protective cardiovascular effects .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Health Benefit |

|---|---|---|

| Calcium Regulation | Activation of osteocalcin and MGP | Improved bone density |

| Anti-inflammatory | Suppression of pro-inflammatory cytokines | Reduced chronic inflammation |

| Cancer Growth Inhibition | Induction of apoptosis via NF-κB pathway | Potential cancer prevention |

| Vascular Health | Prevention of arterial calcification | Lower cardiovascular risk |

Table 2: Clinical Studies on this compound

| Study Type | Population | Findings |

|---|---|---|

| Randomized Controlled Trial | Postmenopausal Women | Increased bone mineral density with MK-7 |

| Cohort Study | Adults | Lower incidence of coronary artery disease |

| Case-Control Study | Cancer Patients | Reduced tumor growth rates with higher K2 intake |

Eigenschaften

IUPAC Name |

3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPMAEULEMJCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592993 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-39-0 | |

| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.